molecular formula C15H20FNO2S B13039914 1-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)piperidin-4-one

1-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)piperidin-4-one

Cat. No.: B13039914
M. Wt: 297.4 g/mol
InChI Key: PMEODAXWNLRJFD-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)piperidin-4-one, with the chemical formula C₁₅H₂₀FNO₂S, is a fascinating compound that combines aromatic and heterocyclic features. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the protodeboronation method, which utilizes pinacol boronic esters. The hydromethylation sequence has been successfully applied to related compounds like (−)-Δ8-THC and cholesterol . specific details for this compound’s synthesis remain proprietary.

Industrial Production:: While industrial-scale production methods are not widely documented, research labs and pharmaceutical companies likely employ similar synthetic routes with modifications for scalability.

Chemical Reactions Analysis

Reactivity:: 1-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)piperidin-4-one can undergo various reactions, including:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the phenyl ring can be replaced.

Common Reagents::

    Boronic acids: Used in Suzuki-Miyaura cross-coupling reactions.

    Hydrogen peroxide (H₂O₂): For oxidation.

    Hydride reagents (e.g., NaBH₄): For reduction.

Major Products:: The specific products depend on reaction conditions, but they often involve modifications to the phenyl ring or piperidinone moiety.

Scientific Research Applications

1-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)piperidin-4-one finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold.

    Biological Studies: Investigating its interactions with receptors and enzymes.

    Industry: It may serve as a precursor for other compounds.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets, affecting cellular pathways. detailed studies are ongoing.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related piperidinones and thioaryl compounds. Its unique fluorine substitution sets it apart.

Properties

Molecular Formula

C15H20FNO2S

Molecular Weight

297.4 g/mol

IUPAC Name

1-[3-fluoro-5-(3-methoxypropylsulfanyl)phenyl]piperidin-4-one

InChI

InChI=1S/C15H20FNO2S/c1-19-7-2-8-20-15-10-12(16)9-13(11-15)17-5-3-14(18)4-6-17/h9-11H,2-8H2,1H3

InChI Key

PMEODAXWNLRJFD-UHFFFAOYSA-N

Canonical SMILES

COCCCSC1=CC(=CC(=C1)F)N2CCC(=O)CC2

Origin of Product

United States

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